![molecular formula C38H55O3P B14771755 ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B14771755.png)
ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is a complex organophosphorus compound. It is known for its role as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. This compound is characterized by its bulky tert-butyl groups and methoxy-substituted biphenyl structure, which contribute to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the biphenyl core, which involves the coupling of 3,6-dimethoxy-2-bromobenzene with 3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenylboronic acid using a palladium catalyst.
Phosphination: The resulting biphenyl compound is then subjected to phosphination using di-tert-butylphosphine chloride in the presence of a base such as sodium hydride or potassium tert-butoxide.
Purification: The final product is purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: It participates in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.
Cross-Coupling: It is widely used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various ligands and metal complexes.
Cross-Coupling: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, tetrahydrofuran).
Major Products
Oxidation: Phosphine oxides.
Substitution: New coordination complexes.
Cross-Coupling: Biaryl compounds, amines, ethers.
Scientific Research Applications
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane has numerous applications in scientific research:
Chemistry: It is used as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: It plays a role in the development of new drugs and therapeutic agents through its involvement in complex organic synthesis.
Industry: It is utilized in the production of fine chemicals, agrochemicals, and materials science for the development of advanced materials.
Mechanism of Action
The mechanism by which ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane exerts its effects is primarily through its role as a ligand in catalytic processes. The bulky tert-butyl groups and methoxy substituents provide steric and electronic effects that enhance the stability and reactivity of the metal-ligand complex. This, in turn, facilitates various catalytic transformations, including cross-coupling reactions, by stabilizing the transition state and lowering the activation energy.
Comparison with Similar Compounds
Similar Compounds
BrettPhos: A similar dialkylbiaryl phosphine ligand with different substituents.
tBuXPhos: Another phosphine ligand with tert-butyl groups but different aryl substituents.
RuPhos: A phosphine ligand with ruthenium as the central metal.
Uniqueness
Ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane is unique due to its specific combination of bulky tert-butyl groups and methoxy-substituted biphenyl structure. This unique structure imparts distinct steric and electronic properties, making it highly effective in certain catalytic processes where other ligands may not perform as well.
Properties
Molecular Formula |
C38H55O3P |
|---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
ditert-butyl-[3,6-dimethoxy-2-[3-(4-methoxyphenyl)-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C38H55O3P/c1-23(2)28-22-29(24(3)4)34(32(25(5)6)33(28)26-16-18-27(39-13)19-17-26)35-30(40-14)20-21-31(41-15)36(35)42(37(7,8)9)38(10,11)12/h16-25H,1-15H3 |
InChI Key |
VQQWNNINSRDRDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1C2=CC=C(C=C2)OC)C(C)C)C3=C(C=CC(=C3P(C(C)(C)C)C(C)(C)C)OC)OC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,2R,11S,12R)-2-methyltetracyclo[10.2.1.0(2),(1)(1).0,]pentadeca-4(9),5,7,13-tetraene-3,10-dione](/img/structure/B14771680.png)
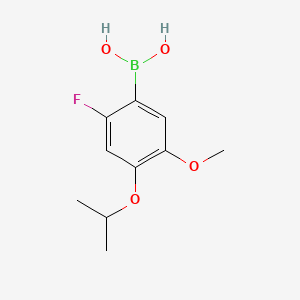
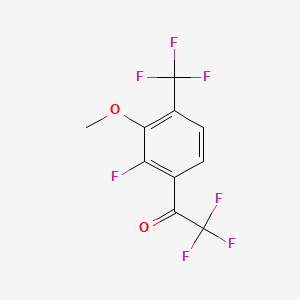
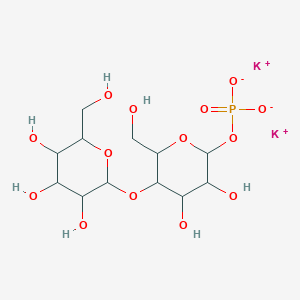
![13-[[4-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yloxy)-3-methoxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaene](/img/structure/B14771728.png)
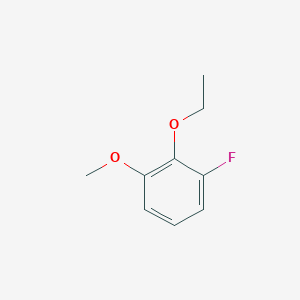
![(S)-(8-Fluoro-2-oxa-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B14771737.png)
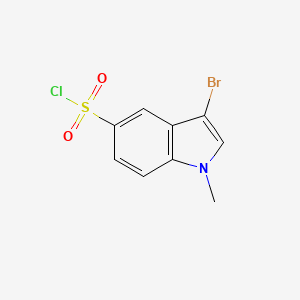
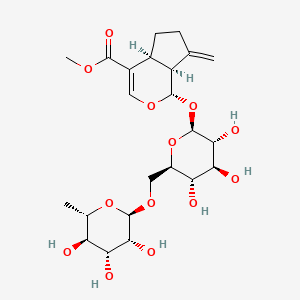
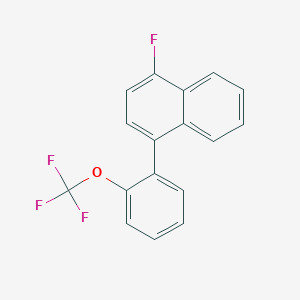
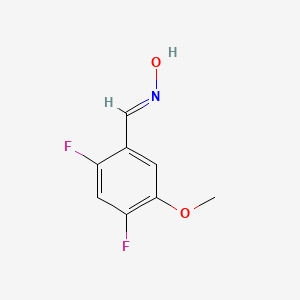
![3-[[6-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]propanamide](/img/structure/B14771750.png)
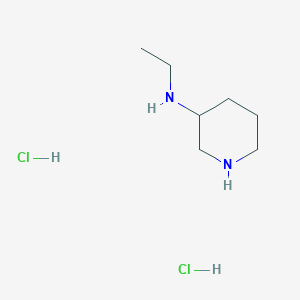
![Heptanamide, 7-[(aminoiminomethyl)amino]-N-[2-[[4-[(3-aminopropyl)amino]butyl]amino]-1-(hydroxymethyl)-2-oxoethyl]-](/img/structure/B14771761.png)
